![molecular formula C10H16N2O2 B2909663 1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1017486-36-0](/img/structure/B2909663.png)
1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Description
1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound with the chemical formula C6H8N2O2 . It is a heterocyclic compound containing a pyrazole ring, where one hydrogen atom is replaced by a carboxylic acid group . The compound exists as a colorless crystalline solid with a distinct odor and finds applications as a reagent and standard in laboratory experiments .
Synthesis Analysis
- Under acidic conditions, hydrolyze the dimethyl ester to obtain 1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid .
Molecular Structure Analysis
The compound’s IUPAC name is 3,5-dimethyl-1H-pyrazole-4-carboxylic acid . Its molecular weight is 140.14 g/mol . The SMILES notation for the compound is Cc1n[nH]c(C)c1C(=O)O
.
Physical And Chemical Properties Analysis
Mechanism of Action
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, potentially leading to a variety of physiological changes .
Biochemical Pathways
Pyrazole derivatives can participate in a variety of biochemical reactions, but the specific pathways influenced by this compound require further investigation .
Pharmacokinetics
The compound’s bioavailability, half-life, and other pharmacokinetic parameters are unknown at this time .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
3,5-dimethyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)5-12-8(4)9(10(13)14)7(3)11-12/h6H,5H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOFJZIXPKJYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid |
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